HLM006474
Overview
Description
HLM006474 is a small-molecule inhibitor that targets the E2F family of transcription factors, which play a crucial role in the regulation of the mammalian cell cycle. This compound was identified using a computer-based virtual screen and the known crystal structure of the DNA-bound E2F4/DP2 heterodimer . This compound has shown significant biological activity, particularly in inhibiting the proliferation of melanoma cells .
Mechanism of Action
Target of Action
Similar compounds with pyrazole-bearing structures have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects
Biochemical Pathways
Similar compounds have been shown to have significant effects on the life cycles of leishmania and plasmodium species , suggesting that they may affect pathways related to these organisms.
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects on the cells of these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of HLM006474 involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions
HLM006474 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the quinolinol core.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents like DMSO or acetonitrile under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and are often used in further research to explore the structure-activity relationship of the compound .
Scientific Research Applications
HLM006474 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
HLM006474 is unique among E2F inhibitors due to its specific targeting of the E2F4/DP2 heterodimer and its ability to induce apoptosis without upregulating p53 expression . Similar compounds include:
Cisplatin: A traditional chemotherapeutic agent that induces apoptosis through DNA damage.
Doxorubicin: Another chemotherapeutic agent that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
VP-16 (Etoposide): A topoisomerase II inhibitor that induces apoptosis through DNA strand breaks.
This compound’s unique mechanism of action and specificity for E2F4 make it a valuable tool for studying the E2F/Rb pathway and a promising candidate for cancer therapy .
Properties
IUPAC Name |
7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNZBLNMIJNBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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